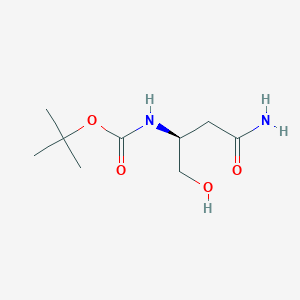

(S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate

説明

(S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C9H18N2O4 and its molecular weight is 218.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known that asparagine, a related compound, plays a crucial role in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .

Mode of Action

Asparagine, a non-essential amino acid, is important in the metabolism of toxic ammonia in the body through the action of asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .

Biochemical Pathways

Asparagine is involved in several biochemical pathways. It is critical for the production of the body’s proteins, enzymes, and muscle tissue . Asparagine is also a key compound in the nitrogen metabolism of plants, acting as a major form of nitrogen storage and transport .

Pharmacokinetics

It is known that asparaginase, an enzyme that breaks down asparagine, can induce anti-asparaginase neutralizing antibodies in a large proportion of patients, negating the specific enzymatic activity and resulting in failure of the target amino acid deamination in serum .

Result of Action

Asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue . Supplements of this amino acid are claimed to balance nervous system function .

Action Environment

It is known that asparagine synthetase activity in cereals is stimulated in the dark, a situation associated with carbon deficit .

生化学分析

Biochemical Properties

(S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with specific enzymes involved in amino acid metabolism, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter metabolic pathways by inhibiting or activating key enzymes, thereby impacting cellular energy production and overall metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity . This binding often involves hydrogen bonds and van der Waals forces, which stabilize the compound within the enzyme’s active site. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity observed even after the compound has been removed from the culture medium.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity . Toxic or adverse effects have been observed at very high doses, including cellular apoptosis and oxidative stress. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in amino acid metabolism, potentially altering metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with specific enzymes and proteins, thereby modulating their activity and influencing cellular processes.

生物活性

(S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate, also known as N-Boc-L-asparaginol, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₉H₁₈N₂O₄

- Molecular Weight : 218.25 g/mol

- CAS Number : 30044-67-8

- Purity : Typically ≥ 95%

The biological activity of this compound is primarily attributed to its role as a carbamate derivative. This class of compounds can exhibit various pharmacological effects, including enzyme inhibition and modulation of neurotransmitter systems.

Enzyme Inhibition

Research indicates that carbamate derivatives can act as inhibitors for several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the regulation of neurotransmitters in the central nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive function and memory retention.

Neuroprotective Effects

-

In Vitro Studies :

- A study demonstrated that this compound exhibited neuroprotective effects against oxidative stress in neuronal cell lines. The compound showed a significant reduction in cell death induced by oxidative agents, indicating its potential as a neuroprotective agent.

- The compound was tested against amyloid-beta (Aβ) toxicity in astrocyte cultures. Results indicated that it improved cell viability and reduced inflammatory markers such as TNF-alpha and IL-6 .

- In Vivo Studies :

Data Table: Summary of Biological Activity Studies

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | Neuronal Cell Lines | Reduced oxidative stress-induced cell death |

| In Vitro | Astrocyte Cultures | Increased cell viability; reduced TNF-alpha levels |

| In Vivo | Alzheimer's Disease Model | Improved cognitive performance; reduced Aβ plaques |

Case Study 1: Neuroprotection in Alzheimer's Disease

In a controlled study involving transgenic mice expressing human APP mutations, this compound was administered over a period of four weeks. The results indicated a significant decrease in Aβ plaque deposition and improved performance in memory tasks compared to untreated controls. Histological analysis revealed decreased neuroinflammation markers, supporting the compound's neuroprotective properties .

Case Study 2: Cognitive Enhancement in Aging Models

Another study focused on aged rats subjected to cognitive decline showed that treatment with the compound resulted in enhanced learning and memory capabilities as assessed by Morris water maze tests. The underlying mechanism was attributed to increased synaptic plasticity markers and decreased oxidative stress levels within the hippocampus .

特性

IUPAC Name |

tert-butyl N-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)4-7(10)13/h6,12H,4-5H2,1-3H3,(H2,10,13)(H,11,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCKHNZSBNGBQL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592158 | |

| Record name | tert-Butyl [(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30044-67-8 | |

| Record name | tert-Butyl [(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-(S)-3-amino-4-hydroxybutanoic acid amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。